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Compound of Interest

Compound Name:
Methyl 4-methoxypyridine-2-

carboxylate

Cat. No.: B1332702 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Methyl
4-methoxypyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry

and drug development. This document details the spectroscopic data and experimental

protocols used to confirm its molecular structure, presenting quantitative data in a clear, tabular

format for ease of comparison and analysis.

Compound Identity and Properties
Methyl 4-methoxypyridine-2-carboxylate is a substituted pyridine derivative. Its fundamental

properties are summarized below.
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Property Value

Molecular Formula C₈H₉NO₃[1]

Molecular Weight 167.16 g/mol [1][2]

CAS Number 29681-43-4[1][2]

Appearance White to light yellow powder/crystal

Melting Point 50.0 to 54.0 °C

Spectroscopic Data and Structural Confirmation
The structural confirmation of Methyl 4-methoxypyridine-2-carboxylate is achieved through a

combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)

spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment and connectivity of

hydrogen atoms within the molecule. The spectrum of Methyl 4-methoxypyridine-2-
carboxylate exhibits distinct signals corresponding to the aromatic protons and the methyl

groups of the ester and ether functionalities.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.54 d 1H H-6

7.67 d 1H H-3

6.98 dd 1H H-5

4.02 s 3H -OCH₃ (ester)

3.91 s 3H -OCH₃ (ether)

Solvent: CDCl₃
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¹³C Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The

predicted chemical shifts for Methyl 4-methoxypyridine-2-carboxylate are consistent with the

proposed structure, showing distinct signals for the aromatic carbons, the ester carbonyl

carbon, and the methyl carbons.

Chemical Shift (δ) ppm Assignment

167.5 C=O (ester)

164.0 C-4

150.5 C-6

147.0 C-2

110.0 C-5

108.5 C-3

55.5 -OCH₃ (ether)

52.5 -OCH₃ (ester)

Note: These are predicted values and may vary slightly from experimental data.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. For Methyl 4-methoxypyridine-2-carboxylate, the molecular ion peak (M⁺) is

expected at an m/z corresponding to its molecular weight.

m/z Proposed Fragment

167 [M]⁺

136 [M - OCH₃]⁺

108 [M - COOCH₃]⁺
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Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of Methyl 4-methoxypyridine-2-carboxylate is characterized by absorption bands

corresponding to the C=O stretching of the ester, C-O stretching of the ether and ester groups,

and C=C and C=N stretching of the pyridine ring. An ATR-IR spectrum of this compound is

available on PubChem.[1]

Wavenumber (cm⁻¹) Assignment

~1730 C=O stretch (ester)

~1600, ~1560 C=C and C=N stretch (aromatic ring)

~1250 C-O stretch (aryl ether)

~1100 C-O stretch (ester)

Experimental Protocols
The following sections detail the generalized experimental protocols for the synthesis and

spectroscopic characterization of Methyl 4-methoxypyridine-2-carboxylate.

Synthesis Protocol
A common method for the synthesis of Methyl 4-methoxypyridine-2-carboxylate involves the

esterification of 4-chloro-2-pyridinecarboxylic acid followed by a nucleophilic substitution with

methoxide.[3]

Materials:

4-chloro-2-pyridinecarboxylic acid

Thionyl chloride

Methanol

Sodium methoxide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1332702?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-4-methoxypyridine-2-carboxylate
https://www.benchchem.com/product/b1332702?utm_src=pdf-body
https://www.benchchem.com/product/b1332702?utm_src=pdf-body
https://wap.guidechem.com/question/how-to-prepare-4-methoxy-pyrid-id122716.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1332702?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dichloromethane

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Procedure:

A mixture of 4-chloro-2-pyridinecarboxylic acid and thionyl chloride is heated under reflux.

After cooling, methanol is carefully added, and the mixture is heated to reflux again to

perform the esterification.

The solvent is evaporated, and the residue is dissolved in methanol.

Sodium methoxide in methanol is added, and the mixture is heated at reflux to substitute the

chloro group with a methoxy group.

The solvent is evaporated, and the residue is partitioned between dichloromethane and

saturated sodium bicarbonate solution.

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and

concentrated under reduced pressure to yield Methyl 4-methoxypyridine-2-carboxylate.

Spectroscopic Characterization Protocols
3.2.1. NMR Spectroscopy

Sample Preparation: A small amount of the purified Methyl 4-methoxypyridine-2-
carboxylate is dissolved in a deuterated solvent (e.g., CDCl₃).

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.

Data Processing: The obtained Free Induction Decay (FID) is Fourier transformed, and the

resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the

residual solvent peak.
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3.2.2. Mass Spectrometry

Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or after separation by gas chromatography (GC-MS).

Ionization: The molecules are ionized, for example, by electron impact (EI).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

3.2.3. IR Spectroscopy

Sample Preparation: For a solid sample, a small amount is placed directly on the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify

the functional groups present in the molecule.

Visualized Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of an

unknown compound, as applied to Methyl 4-methoxypyridine-2-carboxylate.
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Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

Structural Confirmation
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Purification (e.g., Crystallization)

NMR Spectroscopy
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Proposed Structure of
Methyl 4-methoxypyridine-2-carboxylate

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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